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molecular formula C11H13NO2 B8586549 Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate CAS No. 72716-74-6

Ethyl 3-(6-methylpyridin-3-yl)prop-2-enoate

Cat. No. B8586549
M. Wt: 191.23 g/mol
InChI Key: UPQKGGCHMZDTBL-UHFFFAOYSA-N
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Patent
US04559344

Procedure details

17.8 g (0.092 mole) of 3-(6-methyl-3-pyridyl)-acrylic acid ethyl ester in 100 ml of ethanol are hydrogenated at 40° C./atmospheric pressure in the presence of 1.0 g of palladium/active carbon (10% Pd). On completion of the reaction, the reaction mixture is filtered and the solvent is concentrated in vacuo, leaving 16.2 g (90%) of a colorless oil.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH:5]=[CH:6][C:7]1[CH:8]=[N:9][C:10]([CH3:13])=[CH:11][CH:12]=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][CH2:6][C:7]1[CH:8]=[N:9][C:10]([CH3:13])=[CH:11][CH:12]=1)[CH3:2]

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C)OC(C=CC=1C=NC(=CC1)C)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are hydrogenated at 40° C.
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC=1C=NC(=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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